![molecular formula C15H10ClN3O3 B585512 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity) CAS No. 1346604-43-0](/img/structure/B585512.png)
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity)
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Overview
Description
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone, also known as Clonazepam Impurity B or Clonazepam Related Compound A, is an impurity of Clonazepam . It has a molecular formula of C15H10ClN3O3 and a molecular weight of 315.71 .
Synthesis Analysis
The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone is typically achieved through chemical synthesis . The exact process and reagents used can vary and are often proprietary to the manufacturer.Molecular Structure Analysis
The molecular structure of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone consists of a quinolinone core with a 2-chlorophenyl group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position .Scientific Research Applications
Anti-Inflammatory
Quinazolinones have been found to exhibit anti-inflammatory properties . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the treatment of conditions characterized by inflammation.
Anticonvulsant
Quinazolinones are also known for their anticonvulsant activities . This compound could potentially be used in the development of new drugs for the treatment of epilepsy and other conditions characterized by seizures.
Anticancer
Quinazolinones have shown promising results in the field of cancer research . For instance, certain quinazolinone derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
Antibacterial
Quinazolinones have been found to exhibit antibacterial properties . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the development of new antibiotics.
Antifungal
In addition to their antibacterial properties, quinazolinones also have antifungal activities . This compound could potentially be used in the treatment of fungal infections.
Anti-HIV
Quinazolinones have shown potential in the treatment of HIV . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the development of new antiretroviral drugs.
Mechanism of Action
Target of Action
The primary targets of the compound “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
properties
IUPAC Name |
3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWOVGCEQLWHW-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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